9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2,5,7(12),8,10,14,16-octaene 9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2,5,7(12),8,10,14,16-octaene
Brand Name: Vulcanchem
CAS No.: 129385-60-0
VCID: VC0056253
InChI: InChI=1S/C17H12ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-10H,1H3
SMILES: CN1C=C2C3=CC=CC=C3OC4=C(C2=C1)C=C(C=C4)Cl
Molecular Formula: C17H12ClNO
Molecular Weight: 281.739

9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2,5,7(12),8,10,14,16-octaene

CAS No.: 129385-60-0

Cat. No.: VC0056253

Molecular Formula: C17H12ClNO

Molecular Weight: 281.739

* For research use only. Not for human or veterinary use.

9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2,5,7(12),8,10,14,16-octaene - 129385-60-0

Specification

CAS No. 129385-60-0
Molecular Formula C17H12ClNO
Molecular Weight 281.739
IUPAC Name 9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2,5,7(12),8,10,14,16-octaene
Standard InChI InChI=1S/C17H12ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-10H,1H3
Standard InChI Key SGWOPWVMYXQVHJ-UHFFFAOYSA-N
SMILES CN1C=C2C3=CC=CC=C3OC4=C(C2=C1)C=C(C=C4)Cl

Introduction

The compound 9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2,5,7(12),8,10,14,16-octaene is a complex organic molecule with a unique tetracyclic structure. It is characterized by the presence of chlorine, methyl groups, and a combination of oxygen and nitrogen atoms within its framework. Below is an overview of its key properties:

PropertyValue
Molecular FormulaC₁₇H₁₆ClNO
Molecular Weight287.76 g/mol (specific stereoisomer)
SynonymsHMS3414B19, HMS3678B19, AKOS024457782
PubChem CID73416848 (multiple stereoisomers)
IUPAC Name(2R,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene

Structural Characteristics

The compound has a tetracyclic structure integrating multiple fused rings with the following features:

  • A chlorine atom attached to an aromatic ring.

  • A methyl group positioned on a nitrogen-containing ring.

  • Oxygen incorporated into the tetracyclic framework.

The stereochemistry is significant for its biological activity and is represented by specific enantiomers such as (2R,6R) and (2S,6S).

Stereoisomers and Variants

The compound exists in multiple stereoisomeric forms:

  • (2R,6R) and (2S,6S) configurations are noted for their distinct spatial arrangements.

  • These stereoisomers may exhibit different pharmacological or chemical properties due to their three-dimensional orientation.

Computed Descriptors

  • InChI: InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2

  • SMILES: CN1C[C@@H]2C@@HC3=C(C=CC(=C3)Cl)OC4=CC=CC=C24

Molecular Weight

The molecular weight varies slightly depending on the stereoisomer:

  • 287.76 g/mol for (2R,6S)-isomer.

Potential Research Directions

Given its structural complexity and resemblance to bioactive molecules:

  • Pharmacological Studies: Investigate its potential as a drug candidate for diseases such as cancer or bacterial infections.

  • Synthetic Chemistry: Explore methods for synthesizing enantiomerically pure forms of the compound.

  • Computational Modeling: Use molecular docking studies to predict interactions with biological targets.

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